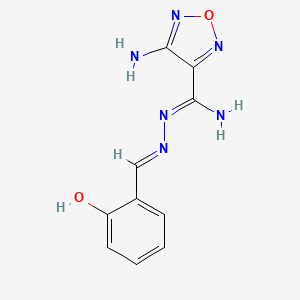
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl) hydrazone, also known as HPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is not fully understood, but studies have suggested that it may exhibit its cytotoxic and insecticidal activity by inducing apoptosis and disrupting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits various biochemical and physiological effects. In cancer cells, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been shown to induce apoptosis by activating caspase-3 and caspase-9. In insect cells, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been shown to disrupt mitochondrial function and induce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.
Direcciones Futuras
There are several future directions for research on 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone. One direction is to further investigate its potential use as an anticancer agent and to explore its mechanism of action. Another direction is to investigate its potential use as a pesticide and to evaluate its safety and efficacy in field trials. Additionally, further research could be done to explore its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Métodos De Síntesis
The synthesis of 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 4-(4-hydroxyphenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with phenacyl bromide to form 4-(4-hydroxyphenyl)-5-phenyl-1,3-thiazol-2-ylidene) phenylmethanone. Finally, the compound is reacted with hydrazine hydrate to form 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl) hydrazone.
Aplicaciones Científicas De Investigación
4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as an anticancer agent. Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. In agriculture, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as a pesticide. Studies have shown that 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone exhibits insecticidal activity against various agricultural pests. In environmental science, 4-hydroxybenzaldehyde (4-oxo-5-phenyl-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propiedades
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-13-8-6-11(7-9-13)10-17-19-16-18-15(21)14(22-16)12-4-2-1-3-5-12/h1-10,14,20H,(H,18,19,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJEGMLVKCGQM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B6076017.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)
![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)


![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)
![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)